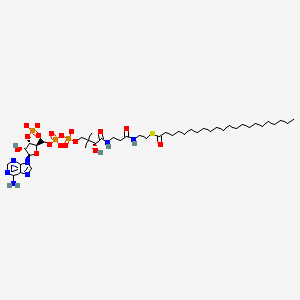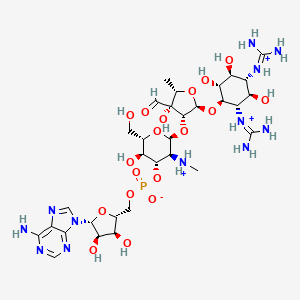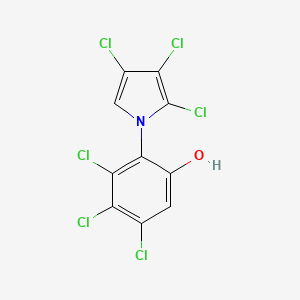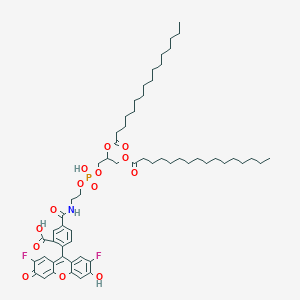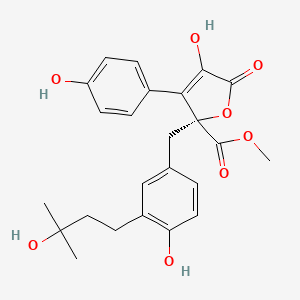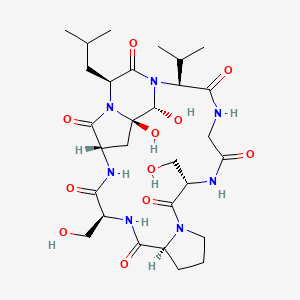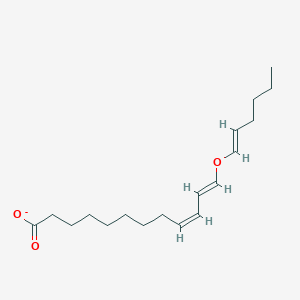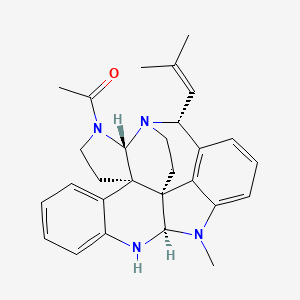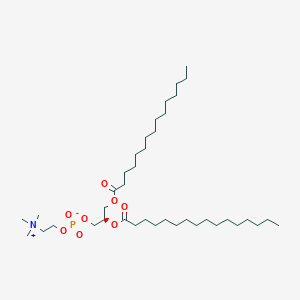![molecular formula C46H90NO8P B1263852 1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (13Z)-docosenoyl respectively. It derives from a hexadecanoic acid and an erucic acid.
Applications De Recherche Scientifique
Physical-Chemical Characteristics
1-Hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine has been studied for its critical micellar concentration and other physical-chemical characteristics. One study investigated the physical chemical characteristics of related compounds, including those where 1-O-alkyl was replaced by a 1-O-hexadecanoyl group. Analytical techniques such as NMR and gas liquid chromatography were used, revealing that at concentrations commonly employed in biological studies, these compounds are likely present as monomolecular species (Kramp et al., 1984).
Synthesis for Biological and Toxicological Study
The synthesis of arsenic-containing phosphatidylcholines (AsPCs), which include 1-O-hexadecanoyl derivatives, has been disclosed. These synthesized products are intended for studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Advanced Analytical Techniques
Advanced analytical techniques, like high performance liquid chromatography and fast atom bombardment mass spectrometry, have been used to study unusual branched and unsaturated phospholipid molecular species, including 1,2-di-5,8,11,14-docosatetraenoyl-sn-glycero-3-phosphocholine (Dasgupta et al., 1987).
Lipid Phase Behavior Studies
Research has also been conducted on lipid phase behavior in mixtures containing similar compounds. For example, a study on 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine with other phosphocholines used differential scanning calorimetry and other techniques to study lipid phase separation in membranes (Dumaual et al., 2000).
Lipid Mixing Properties
The mixing properties of different phosphatidylcholines, including 1-hexadecanoyl derivatives, were examined using fluorescent probes. This study provided insights into the lipid domain formation and the effects of various lipid compositions on bilayer properties (Ahn & Yun, 1999).
Formation of Polymerizable Liposomes
Polymerizable glycerophosphocholines, including 1,2-bis[11-(2,4-hexadienyloxy)undecanoyl]-sn-glycero-3-phosphocholine, have been prepared for the formation of stable microcapsules or polymerized vesicles, providing potential applications in targeted drug delivery and other biomedical fields (Hasegawa et al., 1986).
Propriétés
Formule moléculaire |
C46H90NO8P |
|---|---|
Poids moléculaire |
816.2 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h20-21,44H,6-19,22-43H2,1-5H3/b21-20-/t44-/m1/s1 |
Clé InChI |
BBIXKOPOMMUIOM-UIJSWADASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


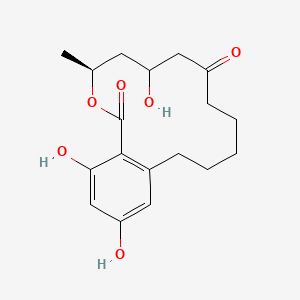
![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)
